molecular formula C17H15ClN4OS B6558214 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide CAS No. 1040656-38-9

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B6558214
CAS No.: 1040656-38-9
M. Wt: 358.8 g/mol
InChI Key: YMHXGKDHYCMQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide features a central 1,3-thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with an acetamide moiety. The acetamide nitrogen is further linked to a pyridin-3-ylmethyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c18-13-4-1-5-14(7-13)21-17-22-15(11-24-17)8-16(23)20-10-12-3-2-6-19-9-12/h1-7,9,11H,8,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHXGKDHYCMQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Aromatic/Thiazole Moieties

The following compounds share structural similarities with the target molecule, particularly in the acetamide backbone and aromatic/heterocyclic substituents:

Compound Name Key Structural Differences Synthesis Yield (%) Biological Activity/Properties Reference ID
2-((3-Chlorophenyl)(methyl)amino)-N-(tosylmethyl)acetamide (3e) Tosylmethyl group instead of pyridin-3-ylmethyl; methylamino substitution on 3-chlorophenyl 63 No direct activity reported; characterized by NMR/HRMS
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) Lacks thiazole ring; 4-methylpyridine substituent N/A SARS-CoV-2 main protease inhibitor (binding affinity: −22 kcal/mol)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl substituent; thiazole at acetamide nitrogen N/A Structural analysis shows twisted dihedral angles (79.7°) between aromatic and thiazole rings
N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromenopyrimidine core; sulfanyl linker N/A No activity reported; ZINC2690232 (commercial screening library)

Key Observations:

Thiazole vs. Pyridine Positioning : The target compound’s thiazole ring distinguishes it from pyridine-based analogs like 5RH2 , which exhibit protease inhibition . Thiazole rings often enhance binding via sulfur interactions, as seen in similar structures .

Substituent Effects : The 3-chlorophenyl group is a common motif in bioactive molecules (e.g., anti-inflammatory agents in ), but its placement on a thiazole (vs. a benzene ring) may alter steric and electronic properties.

Amide Linkers : The pyridin-3-ylmethyl group in the target compound may mimic pyridine-containing ligands that occupy hydrophobic pockets in enzymes, as observed in SARS-CoV-2 protease inhibitors .

Anti-Inflammatory and Anticancer Analogs

  • Thiazolidinedione Derivatives: Compounds like 74 [(Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide] () share the 3-chlorophenyl-acetamide motif but incorporate a thiazolidinedione ring. These derivatives show potent anti-inflammatory activity (comparable to indomethacin) due to dual targeting of oxidative stress and inflammation pathways .
  • Pyrazole-Acetamide Hybrids: Structures such as 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () highlight the role of halogenated aromatic groups in enhancing bioactivity, particularly in pesticidal applications .

Structural and Crystallographic Comparisons

  • Dihedral Angles : The target compound’s thiazole and pyridine rings likely adopt a twisted conformation similar to 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , where dihedral angles between aromatic and heterocyclic rings exceed 79° . Such conformations influence packing stability and intermolecular interactions (e.g., N–H⋯N hydrogen bonds).
  • Amide Planarity : The acetamide group in the target molecule is expected to be planar, as seen in 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , facilitating hydrogen-bonding interactions critical for ligand-receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.